molecular formula C6H3NO3 B3352206 2-Furancarbonylisocyanate CAS No. 4340-42-5

2-Furancarbonylisocyanate

Cat. No.: B3352206
CAS No.: 4340-42-5
M. Wt: 137.09 g/mol
InChI Key: QMMZKDAXYSETFV-UHFFFAOYSA-N
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Description

2-Furancarbonylisocyanate is an organic compound characterized by the presence of a furan ring and an isocyanate group. This compound is known for its reactivity and versatility in various chemical processes. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

2-Furancarbonylisocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-furoyl chloride with potassium cyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Furancarbonylisocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into 2-furancarboxamide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups, leading to the formation of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarbonylisocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Researchers use it to study enzyme interactions and protein modifications.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of polymers and agrochemicals, contributing to the development of new materials and crop protection products.

Mechanism of Action

The mechanism of action of 2-Furancarbonylisocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is due to the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic sites on molecules such as amines and alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

2-Furancarbonylisocyanate can be compared with other similar compounds such as 2-furoyl chloride and 2-furancarboxamide. While all these compounds contain the furan ring, their reactivity and applications differ:

    2-Furoyl chloride: Primarily used as an acylating agent in organic synthesis.

    2-Furancarboxamide: Known for its use in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

furan-2-carbonyl isocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMZKDAXYSETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454897
Record name 2-Furancarbonylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4340-42-5
Record name 2-Furancarbonylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-furoamide in 1,2-dichloroethane was treated with oxalyl chloride; 2-furoylisocyanate was isolated by distillation. This product was reacted with the hydroxypropylimidazole, as for the starting material of Example 12, to give 2-fluoro-4-[3-(fur-2-yl)carbamoyloxypropyl]-1-triphenylmethylimidazole, having the following n.m.r. spectrum in d6DMSO: 1.82 (m, 2H); 2.47 (t, 2H); 4.07 (t, 2H); 6.3 (s, 1H); 6.64 (m, 1H); 7.0-7.45 (m, 15H); 7.5 (m, 1H); 7.91 (m, 1H); 10.1 (br, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarbonylisocyanate
Reactant of Route 2
Reactant of Route 2
2-Furancarbonylisocyanate
Reactant of Route 3
Reactant of Route 3
2-Furancarbonylisocyanate
Reactant of Route 4
Reactant of Route 4
2-Furancarbonylisocyanate

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